6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-hydroxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(13)5-8(9)10(14)12(6)2/h3-5,13H,1-2H3 |
InChI Key |
WIZVXZXQHCVZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxy 2,3 Dimethylquinazolin 4 3h One and Its Analogues
Conventional Synthetic Routes to Quinazolinone Core Structures
Traditional methods for assembling the quinazolinone framework have long relied on fundamental organic reactions, primarily utilizing readily available anthranilic acid derivatives. These routes, while foundational, often require stringent conditions and multiple steps.
Cyclization Reactions from Anthranilic Acid Derivatives
The most prevalent strategy for quinazolinone synthesis involves the cyclization of anthranilic acid and its derivatives. wikipedia.orgresearchgate.netijpsr.com A common approach is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.org This reaction, while widely used, typically demands high temperatures and extended reaction times.
A plausible and established route to quinazolinone derivatives begins with the acylation of an anthranilic acid. For the synthesis of the target molecule, 5-hydroxyanthranilic acid would be the logical starting material. Acylation with acetic anhydride (B1165640) would yield 2-acetamido-5-hydroxybenzoic acid. Subsequent reaction of this intermediate with a primary amine, in this case, methylamine (B109427), would lead to the desired 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one. This cyclocondensation is a well-documented method for installing substituents at the 2 and 3 positions of the quinazolinone ring. researchgate.net
Another conventional pathway involves the initial formation of a benzoxazinone (B8607429) intermediate. ijprajournal.com Anthranilic acid is first reacted with an acyl chloride, such as acetyl chloride, to form an N-acylanthranilic acid. This intermediate is then cyclized, typically using a dehydrating agent like acetic anhydride, to produce a 2-substituted-4H-3,1-benzoxazin-4-one. The benzoxazinone is then treated with an amine, which opens the ring and subsequently closes it to form the desired 3-substituted quinazolinone. For the target compound, this would involve reacting the benzoxazinone with methylamine.
| Starting Material | Reagents | Product | Reference |
| Anthranilic acid | Acetic anhydride, then aniline (B41778) | 2-Methyl-3-phenylquinazolin-4(3H)-one | researchgate.net |
| 5-Bromoanthranilic acid | 3-Chloropropionyl chloride, then acetic anhydride, then an amine | Tricyclic 4(3H)-quinazolinone derivatives | nih.gov |
| 2-Aminobenzamide (B116534) | Aldehydes | 2-Substituted quinazolin-4(3H)-ones | rsc.org |
Condensation Reactions in Quinazolinone Synthesis
Condensation reactions are integral to many quinazolinone syntheses, often driving the final ring closure. wikipedia.orgresearchgate.net The reaction between an activated anthranilic acid derivative and an amine is a classic example. For instance, the condensation of 2-aminobenzamides with aldehydes or orthoesters provides a direct route to various quinazolinone derivatives. rsc.org In a typical procedure, 2-aminobenzamide can be condensed with an aldehyde in the presence of an oxidizing agent to yield 2-substituted quinazolin-4(3H)-ones.
The versatility of condensation reactions allows for the introduction of a wide array of substituents onto the quinazolinone core. The choice of the condensing agent and the reaction conditions can be tailored to achieve the desired substitution pattern.
Advanced and Green Synthetic Approaches for Substituted Quinazolinones
In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic chemistry has seen the emergence of advanced methodologies. These techniques offer significant advantages over conventional methods, including shorter reaction times, higher yields, and reduced waste.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. wikipedia.orgresearchgate.netijpsr.comresearchgate.netnih.gov For quinazolinone synthesis, microwave-assisted protocols have been shown to significantly reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating methods. ijpsr.com
The application of microwave energy can be particularly effective in the Niementowski reaction and in the cyclization of benzoxazinone intermediates. researchgate.netnih.gov The rapid heating and potential for solvent-free conditions make this a highly attractive green chemistry approach. For example, the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been achieved in just 20 minutes under microwave irradiation, compared to 12 hours with classical heating. ijpsr.com
| Reaction Type | Catalyst/Solvent | Reaction Time (Microwave) | Yield (Microwave) | Reference |
| Cyclization of 2-halobenzoic acids and amidines | Iron-catalyzed / Water or DMF | 30 min | Moderate to high | researchgate.netnih.gov |
| Condensation of anthranilic acid and amines | DMF | Not specified | Good yields | researchgate.net |
| Synthesis from 4-chloroquinazoline and amines | 2-Propanol | 20 min | 96.5-98.8% | ijpsr.com |
| Fusion of 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters | Solvent-free | Short | High | nih.gov |
One-Pot Synthetic Strategies for Quinazolinones
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. wikipedia.orgresearchgate.net Several one-pot strategies have been developed for the synthesis of quinazolinones.
A notable example is the copper-mediated one-pot condensation reaction for the synthesis of quinazolinone derivatives, where ammonia (B1221849) is used as the amine source, leading to the formation of four new C-N bonds in a single operation with good to excellent yields. wikipedia.org Another approach involves the palladium-catalyzed reaction of o-nitrobenzamides with alcohols, which proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation to afford 2-substituted quinazolin-4(3H)-ones without the need for external reducing or oxidizing agents. nih.gov
| Reaction Type | Catalyst/Key Reagents | Key Features | Reference |
| Condensation with in-situ amine generation | Copper-mediated / Ammonia | Formation of four C-N bonds | wikipedia.org |
| Domino reaction from 2-bromobenzamide | Copper(I)-catalyzed / DMSO | Ligand- and base-free | google.com |
| Cascade reaction from o-nitrobenzamide and alcohols | Palladium-catalyzed | Hydrogen transfer methodology | nih.gov |
| Three-step sequence | Pd-catalyzed carbonylation | Mild conditions, polycyclic diversity | ijprajournal.com |
Electrosynthesis Approaches for Quinazolinones
Electrosynthesis represents a green and sustainable approach to chemical synthesis, utilizing electrons as a traceless reagent to drive reactions. This method avoids the use of often toxic and hazardous chemical oxidants or reductants. Several electrochemical methods for the synthesis of quinazolinones have been reported.
One such method involves the anodic direct electrochemical oxidation for the C(sp³)–H amination/C-N cleavage, which can be carried out in aqueous media under mild conditions to produce quinazolines and quinazolinones in high yields. Another approach is the electrochemical synthesis of quinazolinones through the coupling of 2-aminobenzamides and halides in a one-pot reaction. nih.gov Furthermore, the electrochemical synthesis of polycyclic quinazolinones from isatoic anhydrides and cyclic amines has been achieved without the need for external oxidants or transition-metal catalysts.
| Reaction Type | Key Features | Electrode Material | Reference |
| Anodic direct oxidation | Metal- and chemical oxidant-free, aqueous media | Platinum plate | |
| Coupling of 2-aminobenzamides and halides | Acceptor- and metal-free dehydrogenation | Reticulated vitreous carbon (anode), Pt (cathode) | nih.gov |
| Decarboxylative cyclization | Transition-metal-catalyst and external oxidant-free | Not specified | |
| Tandem oxidation | I2-catalyzed, aqueous solution | Not specified | nih.gov |
Synthesis of this compound and its Direct Precursors
The construction of the this compound core can be approached through several synthetic routes, primarily revolving around the formation of the quinazolinone ring system from appropriately substituted anthranilic acid derivatives.
A common and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. nih.govwikipedia.orgchemeurope.com For the synthesis of this compound, a plausible starting material is 2-amino-5-hydroxybenzoic acid.
The general synthetic sequence can be envisioned as follows:
N-Acetylation of Anthranilic Acid: The initial step involves the acylation of the amino group of 2-amino-5-hydroxybenzoic acid with an acetylating agent, such as acetic anhydride or acetyl chloride, to form 2-acetamido-5-hydroxybenzoic acid.
Cyclization with a Methylamine Source: The resulting N-acetylated anthranilic acid can then be cyclized with a source of the N3-methyl group. This is typically achieved by reacting with methylamine or a precursor. This step can also be part of a one-pot reaction. A number of synthetic strategies for 2,3-disubstituted quinazolin-4(3H)-ones have been reported, often involving the reaction of an N-acylated anthranilic acid with a primary amine. nih.govrsc.orgnih.gov
An alternative approach involves the initial formation of a benzoxazinone intermediate. The N-acetylated anthranilic acid can be cyclized using a dehydrating agent like acetic anhydride to form 6-hydroxy-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can then be reacted with methylamine to yield the desired this compound. This two-step process is a widely used method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. nih.govijprajournal.com
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 2-amino-5-hydroxybenzoic acid | 1. Acetic anhydride, heat | 2-acetamido-5-hydroxybenzoic acid | General knowledge |
| 2-acetamido-5-hydroxybenzoic acid | 1. Acetic anhydride, heat | 6-hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | nih.gov |
| 6-hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | 1. Methylamine | This compound | nih.gov |
The hydroxyl and methyl groups on the this compound scaffold offer valuable handles for further chemical modifications, allowing for the exploration of structure-activity relationships.
Derivatization of the Hydroxyl Group:
The phenolic hydroxyl group at the C6 position is a prime site for derivatization. Standard phenolic derivatization techniques can be employed to introduce a variety of functional groups. chemeurope.com
Alkylation: The hydroxyl group can be alkylated to form ethers using alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base such as potassium carbonate or sodium hydride. This allows for the introduction of small alkyl chains or benzylic groups.
Acylation: Ester derivatives can be prepared by reacting the hydroxyl group with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This introduces ester functionalities with varying steric and electronic properties.
Derivatization of the Methyl Groups:
The methyl groups at the C2 and N3 positions can also be functionalized, although the C2-methyl group, being benzylic in nature, is more amenable to certain transformations.
Benzylic Bromination: The C2-methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN under photochemical or thermal conditions. This introduces a bromine atom, which can then be displaced by various nucleophiles to introduce a wide range of functionalities.
| Functional Group | Derivatization Strategy | Reagents | Potential Derivatives |
| C6-Hydroxyl | Alkylation (Etherification) | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃) | 6-Alkoxy-2,3-dimethylquinazolin-4(3H)-ones |
| C6-Hydroxyl | Acylation (Esterification) | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine) | 6-Acyloxy-2,3-dimethylquinazolin-4(3H)-ones |
| C2-Methyl | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 2-(Bromomethyl)-6-hydroxy-3-methylquinazolin-4(3H)-one |
Synthetic Diversification of the Quinazolinone Scaffold for Research Purposes
The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its diversification is a key strategy for the development of new therapeutic agents. nih.govijrar.orgnih.gov
The quinazolinone ring system can be functionalized at various positions to modulate its biological activity. The introduction of different substituents can influence factors such as potency, selectivity, and pharmacokinetic properties.
Substitution at C6 and C7: The benzene (B151609) ring of the quinazolinone core can be substituted with a variety of functional groups. For instance, nitration of the quinazolinone ring has been shown to occur at the C6 position. Subsequent reduction of the nitro group provides an amino functionality, which can be further acylated or used as a handle for the introduction of other groups. nih.gov Halogenation at these positions can also serve as a precursor for cross-coupling reactions to introduce aryl or alkyl groups.
Modification at C2: The C2 position is a common site for introducing diversity. As mentioned, the C2-methyl group can be functionalized. Alternatively, starting from a 2-thioxo-quinazolinone derivative, the sulfur can be displaced by various nucleophiles, or the thione can be converted to a hydrazide, which can then be reacted with a range of electrophiles to introduce diverse side chains. researchgate.net
Attachment of Heterocyclic Rings: A prevalent strategy in drug design is the incorporation of other heterocyclic rings onto the quinazolinone scaffold. This can lead to hybrid molecules with enhanced or novel biological activities. For example, pyrazole, triazole, and thiazole (B1198619) rings have been attached to the quinazolinone core, often at the C2 or C3 positions. nih.govnih.govresearchgate.net These heterocyclic moieties can participate in additional interactions with biological targets.
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule. nih.govresearchgate.netnih.gov This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action.
The quinazolinone scaffold has been extensively used as a building block for the design of hybrid molecules. nih.govresearchgate.net These hybrids often link the quinazolinone core to another biologically active moiety through a flexible or rigid linker.
Examples of hybrid molecules incorporating the quinazolinone moiety include:
Quinazolinone-Chroman Hybrids: These have been investigated for their potential biological activities.
Quinazolinone-Thiazolidinone Hybrids: The combination of these two heterocyclic systems has been explored for various therapeutic applications.
Quinazolinone-Chalcone Hybrids: The chalcone (B49325) moiety, known for its diverse biological properties, has been integrated with the quinazolinone scaffold.
Spectroscopic and Structural Characterization in Quinazolinone Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Quinazolinone Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For a compound like 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one, ¹H NMR and ¹³C NMR would be the primary methods used. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazolinone ring system, the protons of the two methyl groups (at positions 2 and 3), and the proton of the hydroxyl group at position 6. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would typically appear in the downfield region (around δ 7-8 ppm), while the methyl protons would be found in the more shielded, upfield region.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbonyl carbon (C4), the carbons of the aromatic ring, and the methyl carbons would provide definitive evidence for the compound's core structure.
Mass Spectrometry (MS) Applications in Compound Identification
Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in predictable ways, revealing its constituent substructures.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the quinazolinone carbonyl group would be expected to appear as a strong, sharp peak around 1680-1640 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system, would be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic techniques provide valuable information about molecular structure, X-ray crystallography offers an unambiguous, three-dimensional picture of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
Determination of Molecular Conformation and Intermolecular Interactions
X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, defining its exact molecular conformation. For related compounds, such as 2,3-Dimethylquinazolin-4(3H)-one, studies have shown that the non-hydrogen atoms are essentially co-planar. researchgate.net A similar planarity would be expected for the core structure of the 6-hydroxy derivative.
Preclinical Biological Activities of Quinazolinone Derivatives
Antiviral Activities in Preclinical Models
The quinazolinone scaffold has been identified as a promising framework for the development of novel antiviral agents. Researchers have synthesized and evaluated numerous derivatives, finding significant activity against several viruses, most notably the Hepatitis B virus (HBV).
Inhibition of Viral Replication (e.g., Anti-HBV)
Quinazolinone derivatives have emerged as a significant class of non-nucleoside inhibitors of Hepatitis B virus (HBV) replication. nih.gov Studies have shown that these compounds can effectively block the virus's life cycle through various mechanisms.
One key target for these derivatives is the HBV core protein. Certain quinazolinone compounds can fit into the dimer-dimer interface of the core protein, disrupting its function which is crucial for viral replication. nih.gov For instance, in one study, compounds designated 5e and 5f were found to significantly inhibit HBV DNA replication with IC₅₀ values of 1.54 μM and 0.71 μM, respectively. nih.gov Notably, these compounds were also effective against lamivudine (B182088) and entecavir-resistant HBV strains, highlighting their potential to combat drug resistance. nih.govresearchgate.net
Further research has led to the discovery of quinazolinone derivatives that not only inhibit HBV replication but also act as agonists for Toll-like receptor 8 (TLR8). nih.gov This dual-action mechanism is particularly promising, as activating TLR8 can trigger an immune response against the virus. Compound 5l from one such study demonstrated a potent inhibitory effect on HBV DNA replication with an IC₅₀ of 0.15 μM in wild-type strains and 0.10 μM in drug-resistant strains. nih.gov This compound was shown to activate TLR8, inducing the activity of the transcription factor NF-κB, which plays a role in the immune response. nih.gov
Other studies have identified quinazolinone derivatives that may inhibit the HBV ribonuclease H (RNaseH), an essential enzyme for viral replication. nih.govnih.gov By blocking this enzyme, the compounds prevent the synthesis of viral DNA, effectively halting the replication process. nih.gov
| Compound | Target/Mechanism | IC₅₀ (μM) | Resistant Strain Activity | Reference |
|---|---|---|---|---|
| Compound 5f | HBV Core Protein | 0.71 | Yes (Lamivudine & Entecavir) | nih.gov |
| Compound 5e | HBV Core Protein | 1.54 | Yes (Lamivudine & Entecavir) | nih.gov |
| Compound 5k | HBV DNA Replication | Potent Inhibition | Yes (Lamivudine & Entecavir) | researchgate.net |
| Compound 5l | HBV DNA Replication / TLR8 Agonist | 0.15 (Wild Type), 0.10 (Resistant) | Yes (Lamivudine & Entecavir) | nih.gov |
Anti-inflammatory Effects in Preclinical Models
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. A widely used method for evaluating this activity is the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation. fabad.org.trcriver.com
In one study, a series of novel quinazolinone derivatives were synthesized and tested using this model. fabad.org.tr Compounds QA-2 and QA-6 showed significant anti-inflammatory activity, with a percentage reduction of edema volume (%ROV) of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr These results were comparable to or better than standard anti-inflammatory drugs. The study noted that substitutions at the 3-position of the quinazolinone ring, such as a 2-methyl or 2,4-dinitro aromatic ring, were favorable for activity. fabad.org.tr
Other research has focused on synthesizing 2,3-disubstituted-4(3H)-quinazolinones and evaluating their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Compounds 4 and 6 from this series were potent and selective inhibitors of COX-2, with IC₅₀ values of 0.33 μM and 0.40 μM, respectively. nih.gov Their high selectivity for COX-2 over COX-1 is a desirable trait, as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov
Furthermore, the hybridization of the quinazolinone scaffold with other heterocyclic moieties like thiazolidinone and azetidinone has been shown to enhance anti-inflammatory potential. nih.gov In a series of such compounds, thiazolidinone derivatives showed better anti-inflammatory activity than their azetidinone counterparts, with one compound exhibiting a 32.5% edema inhibition. nih.gov
| Compound Series/Name | Preclinical Model | Key Finding | Reference |
|---|---|---|---|
| QA-2 | Carrageenan-induced paw edema | 82.75% reduction in edema | fabad.org.tr |
| QA-6 | Carrageenan-induced paw edema | 81.03% reduction in edema | fabad.org.tr |
| Compound 4 | COX-2 Inhibition Assay | IC₅₀ = 0.33 μM (Highly Selective) | nih.gov |
| Compound 6 | COX-2 Inhibition Assay | IC₅₀ = 0.40 μM (Highly Selective) | nih.gov |
| Thiazolidinone-Quinazolinone Hybrid | Carrageenan-induced paw edema | Up to 32.5% edema inhibition | nih.gov |
Other Emerging Pharmacological Activities in Preclinical Models
Beyond their antiviral and anti-inflammatory effects, quinazolinone derivatives have been investigated for a range of other pharmacological activities, demonstrating the versatility of this chemical scaffold.
Anticonvulsant Activity
The quinazolinone structure is historically linked to central nervous system activity, with methaqualone being a well-known, albeit controversial, example. mdpi.com Modern research has focused on developing safer quinazolinone-based anticonvulsants. Preclinical screening is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which represent generalized tonic-clonic and absence seizures, respectively. mdpi.comnih.gov
Studies have shown that substitutions on the quinazolinone ring are crucial for anticonvulsant potency. mdpi.com For example, N-substituted-6-fluoro-quinazoline-4-amine derivatives have shown significant activity. mdpi.com Compounds 5b , 5c , and 5d from this series displayed high anticonvulsant activity with ED₅₀ values of 152, 165, and 140 mg/kg, respectively, in the MES test. mdpi.com The mechanism for many of these compounds is believed to involve positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. mdpi.commdpi.com
Another study of 2,3-disubstituted quinazolin-4(3H)-ones found that several compounds provided 16.67% to 100% protection in the PTZ-induced seizure model. mdpi.com The results suggest that the "b" series of compounds tested, particularly 8b , showed the most favorable activity profile. mdpi.com
| Compound | Preclinical Model | Activity (ED₅₀ or % Protection) | Reference |
|---|---|---|---|
| Compound 5d | Maximal Electroshock (MES) | ED₅₀ = 140 mg/kg | mdpi.com |
| Compound 5b | Maximal Electroshock (MES) | ED₅₀ = 152 mg/kg | mdpi.com |
| Compound 8b | Pentylenetetrazole (PTZ) | High % protection | mdpi.com |
| Compound 6l | MES & scPTZ | Good protection | nih.gov |
| Compound 8i | MES & scPTZ | Good protection | nih.gov |
Antidiabetic and α-Glucosidase Inhibition
One of the key strategies for managing type 2 diabetes is to control post-meal blood sugar spikes. eurjchem.com This can be achieved by inhibiting α-glucosidase, an enzyme in the small intestine that breaks down complex carbohydrates into absorbable simple sugars. eurjchem.com Quinazolinone derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov
In an in-vitro study, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were synthesized and evaluated. nih.gov Compound 7b showed the highest α-glucosidase inhibition with an IC₅₀ of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov
Another study identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as potent non-competitive inhibitors of α-glucosidase, with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. nih.gov These findings indicate that the quinazolinone scaffold is a promising candidate for developing novel anti-diabetic agents. nih.govekb.eg
| Compound | Inhibition Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 7b | Competitive | 14.4 | nih.gov |
| CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) | Non-competitive | 12.5 | nih.gov |
| BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one) | Non-competitive | 15.6 | nih.gov |
| Acarbose (Standard) | Competitive | ~763 (calculated from ref) | nih.gov |
Diuretic Activity
Certain quinazolinone derivatives have been evaluated for their potential as diuretic agents, which are used to increase urine output and treat conditions like hypertension. nih.govresearchgate.net Research has involved synthesizing new series of quinazolin-4(3H)-one derivatives combined with other heterocyclic systems, such as thiazole (B1198619) or 1,3,4-thiadiazole, to assess their diuretic effect in animal models. nih.gov
In one such study, biological evaluation of the synthesized compounds revealed that 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one (7b) exhibited significant diuretic activity. nih.gov The research highlights that the combination of the quinazolinone core with sulfonamide-bearing heterocycles can lead to potent diuretic agents, a concept supported by the known diuretic properties of sulfonamide drugs. nih.govacs.org These findings suggest another promising avenue for the therapeutic application of the versatile quinazolinone scaffold. researchgate.net
Photo-Disruptive Activity towards DNA
The quinazolinone scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. Among these, the ability of certain quinazolinone compounds to interact with and damage DNA upon exposure to light, known as photo-disruptive activity, has garnered scientific interest. This activity is a cornerstone of photodynamic therapy (PDT), a minimally invasive approach for treating various diseases, including cancer.
Research into the photoreactivity of quinazolinone derivatives has demonstrated their potential as DNA photocleaving agents. A notable study explored the ability of eleven synthesized quinazolinon-4(3H)-ones to damage plasmid DNA (pBR322) under irradiation with UVB, UVA, and visible light. nih.gov This investigation revealed that the photo-disruptive efficacy is highly dependent on the nature of the substituent on the quinazolinone ring.
Four of the tested compounds emerged as particularly potent DNA photocleavers, demonstrating their effect at low concentrations in a manner that was both time- and concentration-dependent. nih.gov The underlying mechanism of this DNA damage was linked to the generation of reactive oxygen species (ROS), a hallmark of photodynamic activity. nih.gov The study also highlighted that this photo-induced DNA cleavage was independent of pH. nih.gov
One of the most effective compounds in the series was 6-nitro-quinazolinone, which, when combined with UVA irradiation, exhibited significant in vitro photodegradation of DNA. nih.gov This finding underscores the importance of the substituent at the 6-position of the quinazolinone core in modulating the photo-disruptive potential of these molecules.
While direct studies on the photo-disruptive activity of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one are not extensively documented in the reviewed literature, the established photoreactivity of its structural analogs suggests that it may also possess the ability to induce DNA damage upon photoirradiation. The presence of the quinazolinone core is a key structural feature for this activity. The specific influence of the 6-hydroxy and 2,3-dimethyl substitutions on the efficiency and mechanism of DNA photodamage remains an area for further investigation.
The demonstrated ability of quinazolinone derivatives to act as photosensitizers and induce DNA damage positions them as promising lead compounds for the development of novel photochemotherapeutic agents. nih.gov
Table of DNA Photocleavage Activity of Selected Quinazolinone Derivatives
| Compound | Irradiation Source | Target | Observed Effect | Dependency |
| Substituted Quinazolinon-4(3H)-ones | UVB, UVA, Visible Light | pBR322 Plasmid DNA | Effective DNA photocleavage | Time and concentration-dependent; pH-independent |
| 6-Nitro-quinazolinone | UVA | pBR322 Plasmid DNA | In vitro photodegradation | Not specified |
Structure Activity Relationship Sar Studies of 6 Hydroxy 2,3 Dimethylquinazolin 4 3h One and Its Analogues
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the quinazolinone ring system are critical determinants of biological potency and selectivity. Positions 2, 3, 6, and 8 have been identified as particularly significant for various pharmacological activities. nih.gov
The hydroxyl group, particularly at position 6, plays a varied and context-dependent role in the biological activity of quinazolinone analogues. For certain activities, it is considered essential. For instance, SAR studies have indicated that a hydroxyl group is necessary for the antimalarial properties of some quinazolinone derivatives. nih.gov Similarly, derivatives bearing a hydroxyl group have demonstrated very good antimicrobial activities. nih.gov In the context of antitubercular agents, compounds featuring both nitro and hydroxyl groups have shown maximal activity against Mycobacterium tuberculosis. mdpi.com
| Compound Class | Biological Activity | Effect of 6-OH Group | Reference |
|---|---|---|---|
| Quinazolinone Derivatives | Antimalarial | Necessary for activity | nih.gov |
| Thiazolidinone-Quinazolinone Hybrids | Antimicrobial | Exhibited very good activity | nih.gov |
| Quinazolin-2-carboxamide Derivatives | Antitubercular | Contributes to maximal activity (with nitro group) | mdpi.com |
| 4(3H)-Quinazolinone Antibacterials | Antibacterial | Not tolerated; loss of activity | acs.org |
Substitutions at the C2 and N3 positions of the quinazolinone scaffold are critical for modulating biological activity. researchgate.net The presence of a methyl group at the C2 position, in particular, has been shown to be essential for the antimicrobial properties of certain quinazolinone derivatives. nih.gov General SAR studies have consistently identified position 2 as a significant site for modification to alter pharmacological effects. nih.gov
Modification at the N3 position, including the introduction of a methyl group, also plays a crucial role. nih.govresearchgate.net Studies on 2,3-disubstituted quinazolinones have shown that these compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticonvulsant, and anticancer effects. mdpi.com The combination of substitutions at both the C2 and N3 positions, such as in the parent compound 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one, is a key strategy in the development of biologically active molecules. researchgate.net
| Position of Methyl Group | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Position 2 | Essential for antimicrobial activity. Significant for general pharmacological activities. | nih.govnih.gov |
| Position 3 | Modulates biological activity; addition of heterocyclic moieties can increase activity. | nih.govresearchgate.net |
| Positions 2 and 3 (disubstituted) | Associated with antioxidant, anti-inflammatory, anticonvulsant, and anticancer activities. | mdpi.com |
The introduction of halogen atoms onto the quinazolinone core is a widely used strategy to enhance biological potency. Halogen-substituted 4(3H)-quinazolinones, in particular, have emerged as a promising class of chemotherapeutic agents, showing significant inhibition against cancer cell lines like MCF-7. nih.govresearchgate.net SAR analyses have revealed that the presence of a halogen atom at positions 6 and 8 can significantly improve antimicrobial activities. nih.gov
More specifically, electron-withdrawing groups such as fluoro, chloro, and bromo on an aniline (B41778) ring substituent at position 4 are advantageous for antiproliferative activity. mdpi.com Small and lipophilic groups like bromine and chlorine, especially in the meta position of a lateral benzene (B151609) ring, have been found to increase inhibitory activity against targets like EGFR kinase. nih.gov For example, a 6-bromo-2-(pyridin-3-yl) quinazoline (B50416) derivative was found to be a potent and selective inhibitor of EGFR. mdpi.com Studies comparing halogenated and non-halogenated phenyl substituents have shown that halogens like bromo, chloro, and fluoro have a more pronounced positive effect on activity. nih.gov Conversely, substitution at the C6 position with a bromo group was not tolerated in a series of antibacterial quinazolinones, again demonstrating the target-specific nature of SAR. acs.org
| Position of Halogen | Type of Halogen | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| Position 6 or 8 | Not specified | Improves activity | Antimicrobial | nih.gov |
| Position 6 | Bromo | Potent and selective inhibition | Anticancer (EGFR) | mdpi.com |
| Position 6 | Bromo | Not tolerated | Antibacterial | acs.org |
| Aniline ring at C4 | Fluoro, Bromo, Chloro | Advantageous for activity | Antiproliferative | mdpi.com |
| Lateral benzene ring | Bromo, Chloro | Increased inhibitory activity | EGFR Kinase | nih.gov |
Conformational Analysis and its Relation to Biological Activity
The three-dimensional conformation of quinazolinone derivatives is a critical factor governing their interaction with biological targets and, consequently, their activity. Molecular modeling and conformational analysis are therefore vital tools in understanding and predicting biological efficacy.
For instance, studies on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as cytotoxic agents have utilized molecular modeling to dock these compounds into the colchicine (B1669291) binding pocket of tubulin. nih.gov This analysis revealed that potent analogues, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibit well-conserved interactions within this binding site. The variation in the position of a methoxy (B1213986) substituent on a styryl group at position 2 (ortho, meta, para) led to a corresponding reduction in both cytotoxicity and tubulin polymerization inhibition, highlighting a direct link between the adopted conformation and biological outcome. nih.gov
Furthermore, computational studies involving 3D-QSAR, molecular dynamics (MD) simulations, and fingerprint analysis have been employed to explore the binding dynamics of quinazoline derivatives with targets like the epidermal growth factor receptor (EGFR). nih.gov These analyses show that structurally similar ligands can adopt analogous binding conformations within the target's active site, leading to similar interaction patterns and predictable activity. nih.gov
Ligand-Target Interactions: Key Binding Motifs
The biological activity of quinazolinone derivatives is underpinned by specific molecular interactions with their protein targets. Identifying these key binding motifs is essential for optimizing inhibitor design.
In the context of EGFR inhibition, a primary target for many anticancer quinazolines, several key interactions have been identified. mdpi.com SAR studies have shown that hydrogen bonds between the N-1 atom of the quinazoline ring and the side chain of a methionine residue (Met793) in the ATP-binding pocket are crucial for high-affinity binding. nih.gov Additionally, a water-mediated hydrogen bond often forms between the N-3 atom and a threonine residue (Thr766). nih.gov
More detailed computational analyses have elucidated a broader network of interactions. Residues such as M769 and R790 are considered pivotal in the EGFR binding cavity, engaging in consistent interactions with a wide range of quinazoline-based ligands. nih.gov Hydrophobic interactions and π-π stacking with residues like L764 and G772 are also important. nih.gov Specific hydrogen bonds, for example between the ligand and the backbone of M769 or the side chain of D800, are key determinants of binding affinity and inhibitory potency. nih.gov The presence of a lipophilic moiety at position 4 of the quinazoline core is considered mandatory for extending into a hydrophobic pocket of the ATP-binding site, generating favorable interactions. nih.gov
Pharmacological Mechanisms of Action of Quinazolinone Derivatives
Interactions with Nucleic Acids
Further research is required to elucidate the specific pharmacological properties and potential therapeutic applications of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one. Without dedicated studies on this compound, any discussion of its mechanism of action would be speculative and fall outside the requested scope of providing scientifically accurate and specific information.
DNA Photo-Cleavage and Binding Studies
No data available.
Computational Chemistry and Molecular Modeling in Quinazolinone Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific docking studies on 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one are not extensively documented in publicly available literature, research on closely related 2,3-disubstituted-4(3H)-quinazolinone analogs provides significant insights into their potential binding behaviors. These studies are crucial for identifying potential biological targets and understanding the structural requirements for potent activity.
For instance, molecular docking studies on a series of 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives as potential cyclooxygenase-II (COX-II) inhibitors have been performed. researchgate.net These investigations aimed to identify ligands that could bind effectively to the COX-II active site, a key target for anti-inflammatory drugs. The docking simulations for these quinazolinone derivatives revealed a range of binding affinities, with docking scores indicating moderate to high affinity for the COX-II enzyme. researchgate.net In one such study, the binding energies for various derivatives were found to be in the range of -58.53 to -81.07 Kcal/mol. researchgate.net
Similarly, virtual screening and docking of other 2,3-disubstituted-4(3H)-quinazolinones possessing a benzenesulfonamide (B165840) moiety have been conducted against the COX-2 enzyme. nih.gov The results indicated that these compounds could achieve high binding affinity, with orientations similar to known COX-2 inhibitors. nih.gov Docking studies on thioxoquinazolin-4(3H)-one derivatives also showed favorable binding energies when docked with targets such as human cyclin-dependent kinase 2 (CDK2). nih.gov These findings collectively suggest that the quinazolinone scaffold, including the 6-hydroxy-2,3-dimethyl variant, is a promising framework for designing ligands with high affinity for various enzymatic targets.
Table 1: Predicted Binding Affinities of Quinazolinone Analogs against Various Targets
| Compound Series | Target Enzyme | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|
| 6-halo-2,3-disubstituted-4(3H)-quinazolinones | COX-II | -58.53 to -81.07 Kcal/mol | researchgate.net |
| 2,3-disubstituted-4(3H)-quinazolinones with benzenesulfonamide | COX-2 | High binding affinity | nih.gov |
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, anchor the ligand in the binding pocket and determine its binding specificity and affinity.
In docking studies of 6-halo-2,3-disubstituted-4(3H)-quinazolinones with COX-II, specific interactions were observed. For derivatives containing a hydrogen bond acceptor on their substituents (such as a furyl or pyridyl group), a hydrogen bond was often formed with the amino acid Ser-516, highlighting its importance in the binding of these specific quinazoline (B50416) derivatives. researchgate.net
Docking of thioxoquinazolin-4(3H)-one derivatives into the active site of butyrylcholinesterase revealed arene-arene interactions with Phe329 and arene-hydrogen interactions with Tyr332. nih.gov For the same compounds docked with the human gamma-aminobutyric acid (GABA) receptor, interactions with residues like Thr202 and Phe200 were noted. nih.gov Furthermore, hydrogen acceptor interactions between the keto group of the quinazoline ring and His438 were identified in the active site of butyrylcholinesterase. nih.gov These examples underscore the ability of the quinazolinone core to participate in diverse interactions, and it can be inferred that the hydroxyl and carbonyl groups of this compound would be key points for hydrogen bonding within a target active site.
Table 2: Key Amino Acid Interactions for Quinazolinone Analogs
| Compound Series | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 6-halo-2,3-disubstituted-4(3H)-quinazolinones | COX-II | Ser-516 | Hydrogen Bond | researchgate.net |
| Thioxoquinazolin-4(3H)-one derivatives | Butyrylcholinesterase | Phe329, Tyr332, His438 | Arene-arene, Arene-hydrogen, Hydrogen Bond | nih.gov |
Quantum Chemical Computations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful methods for analyzing the electronic structure, stability, and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and energetic properties.
Energy minimization and conformational analysis are fundamental steps in computational chemistry used to determine the most stable three-dimensional structure of a molecule. For this compound, understanding its preferred conformation is key to predicting its interactions with biological macromolecules.
Table 3: Selected Geometric Parameters for 2,3-Dimethylquinazolin-4(3H)-one
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Reference |
|---|---|---|---|---|
| O1=C4 | 1.248 | C2-N3-C4 | 120.9 | nih.gov |
| N3-C4 | 1.382 | N1-C2-N3 | 123.3 | nih.gov |
| N1=C2 | 1.292 | O1-C4-N3 | 121.2 | nih.gov |
| N3-C10 (N-CH3) | 1.482 |
Note: Data is for the parent compound 2,3-dimethylquinazolin-4(3H)-one from X-ray crystallography.
DFT calculations are used to determine a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive.
For quinazolinone systems, the distribution of these frontier orbitals is key to their function. The HOMO is typically distributed over the electron-rich parts of the molecule, often the benzene (B151609) ring fused to the pyrimidine (B1678525) system, while the LUMO is located on the electron-deficient regions. The introduction of a hydroxyl group at the 6-position, as in this compound, would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity and ability to participate in charge-transfer interactions. Quantum chemical studies on related phenolic compounds confirm that such functional groups significantly influence the electronic landscape of the molecule. scispace.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new drug candidates from large compound libraries. dovepress.com A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biologic target and to trigger (or block) its biological response.
The quinazolinone scaffold has been successfully utilized in pharmacophore modeling and virtual screening campaigns to identify novel inhibitors for various targets. For example, pharmacophore models have been developed for 6-arylquinazolin-4-amines to identify potent inhibitors of kinases like Clk4 and Dyrk1A, which are involved in gene splicing. nih.gov
In another study, researchers performed computational studies on 6-methylquinazolin-4(3H)-one derivatives to develop new binders for the BRD9 epigenetic reader. cnr.it They developed several 3D structure-based pharmacophore models to screen potential candidates. These models included features such as hydrogen bond acceptors (A), hydrophobic regions (H), and aromatic rings (R). The screening process allowed for the rational design of optimized derivatives by identifying the key positions for functionalization on the quinazolinone core. cnr.it This approach highlights how pharmacophore modeling can effectively guide the design of targeted libraries of compounds, such as derivatives of this compound, for virtual or high-throughput screening against new biological targets. dovepress.comcnr.it
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-dimethylquinazolin-4(3H)-one |
| 6-halo-2,3-disubstituted-4(3H)-quinazolinones |
| Thioxoquinazolin-4(3H)-one |
| 6-arylquinazolin-4-amines |
| 6-methylquinazolin-4(3H)-one |
| N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. In the field of quinazolinone research, QSAR studies have been instrumental in understanding the structural requirements for their diverse biological activities and in guiding the design of more potent analogs. While specific QSAR models for this compound are not extensively detailed in the available literature, the broader class of quinazolin-4(3H)-one derivatives has been the subject of numerous QSAR investigations, providing valuable insights that are applicable to the scaffold.
These studies typically involve the generation of a dataset of quinazolinone analogs with their corresponding biological activities, followed by the calculation of various molecular descriptors. These descriptors, which can be electronic, steric, hydrophobic, or topological, are then used to build a mathematical model that can predict the activity of new, untested compounds.
Detailed Research Findings
Research into the QSAR of quinazolinone derivatives has often focused on their potential as anticancer agents, particularly as tyrosine kinase inhibitors. nih.govnih.gov One study developed robust three-dimensional (3D)-QSAR models for a series of quinazoline-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), they established models with good internal and external predictive power. nih.gov The internal validation of the best CoMFA and CoMSIA models showed squared correlation coefficients (R²) of 0.855 and 0.895, and cross-validated coefficients (Q²) of 0.570 and 0.599, respectively. nih.gov These models were further validated externally, demonstrating their reliability for predicting the activity of new compounds. nih.gov
Another study employed multiple linear regression (MLR) to analyze the QSAR of 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors. nih.gov This research identified several key descriptors that influence the inhibitory activity. The developed mathematical models highlighted the importance of descriptors such as the kappa index (κ), chi index (χ), dipole moment (μ), and charges on nitrogen atoms (qN) in determining the biological activity. nih.gov For instance, one of the derived models was:
pMIC = 0.2165κ(1) - 2.082χ(3) - 0.3235μT - 0.2185μx - 100.6qN - 35.42 nih.gov
This equation indicates that a combination of shape, electronic, and topological parameters is crucial for the tyrosine kinase inhibitory activity of these compounds.
The insights gained from such QSAR models are pivotal for the rational design of novel quinazolinone-based therapeutic agents. By understanding which structural features enhance or diminish activity, chemists can synthesize new derivatives with improved potency and selectivity. For example, the CoMFA and CoMSIA contour maps generated in the 3D-QSAR studies provide a visual representation of the regions around the quinazolinone scaffold where steric bulk, electrostatic charge, and other properties can be modified to optimize biological activity. nih.gov
The following tables summarize the statistical parameters of a 3D-QSAR study on quinazolin-4(3H)-one analogs and the descriptors used in an MLR-based QSAR model.
Table 1: Statistical Parameters of 3D-QSAR Models for Quinazoline-4(3H)-one Analogs as EGFR Inhibitors
| Model | R² (Squared Correlation Coefficient) | Q² (Cross-validated Coefficient) | R²pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.855 | 0.570 | 0.657 |
| CoMSIA | 0.895 | 0.599 | 0.681 |
Data sourced from a study on quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov
Table 2: Descriptors in a Multiple Linear Regression (MLR) QSAR Model for 4(3H)-Quinolone Derivatives
| Descriptor | Symbol | Type | Influence on Activity |
|---|---|---|---|
| Kappa Index (1st order) | κ(1) | Topological | Positive Coefficient |
| Chi Index (3rd order) | χ(3) | Topological | Negative Coefficient |
| Total Dipole Moment | μT | Electronic | Negative Coefficient |
| Dipole Moment (x-axis) | μx | Electronic | Negative Coefficient |
| Charge on Nitrogen Atom | qN | Electronic | Negative Coefficient |
Based on a QSAR analysis of 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors. nih.gov
Future Perspectives and Research Directions for 6 Hydroxy 2,3 Dimethylquinazolin 4 3h One
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The core structure of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is ripe for synthetic modifications aimed at enhancing its therapeutic properties. Future research will undoubtedly focus on the rational design and synthesis of new analogues with superior potency and selectivity for their biological targets.
A key strategy will involve the targeted modification of the quinazolinone core. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones has yielded compounds with broad-spectrum cytotoxic activity against various cancer cell lines, including colon, breast, and lung cancer. nih.gov Notably, derivatives such as 2-styrylquinazolin-4(3H)-one and its hydroxylated and methoxylated analogues have demonstrated sub-micromolar potency. nih.gov These findings suggest that introducing diverse substituents at the 2- and 3-positions of the this compound scaffold could lead to the discovery of highly active compounds.
Furthermore, innovative synthetic methodologies will play a crucial role. For example, the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones provides an efficient route to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogues of naturally occurring alkaloids. beilstein-journals.org Adapting such regioselective cyclization strategies could generate novel and structurally complex derivatives of this compound with unique biological profiles.
Recent efforts in developing multi-target tyrosine kinase inhibitors have also highlighted the potential of the quinazolin-4(3H)-one scaffold. nih.gov By strategically introducing different benzyl (B1604629) groups at the N-3 position, researchers have created derivatives with significant inhibitory activity against enzymes like CDK2, HER2, EGFR, and VEGFR2. nih.gov This approach of modifying the N-3 substituent could be directly applied to the 6-hydroxy analogue to develop next-generation targeted therapies.
| Compound Name | Chemical Structure | Research Focus |
| 2,3-Dimethylquinazolin-4(3H)-one | C10H10N2O | Synthesis and structural analysis nih.govresearchgate.net |
| 2-Styrylquinazolin-4(3H)-one | Not Available | Cytotoxic activity against cancer cell lines nih.gov |
| 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | Not Available | Synthesis via oxidative cyclization beilstein-journals.org |
| N-benzyl substituted quinazolin-4(3H)-ones | Not Available | Tyrosine kinase inhibition nih.gov |
Exploration of New Biological Targets and Disease Areas
While the quinazolinone scaffold is well-known for its anticancer properties, future research should aim to broaden the therapeutic applications of this compound derivatives by exploring novel biological targets and disease areas.
One promising avenue is the investigation of their effects on tubulin polymerization. Certain 2,3-dihydroquinazolin-4(1H)-ones and 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. nih.gov Molecular modeling studies have indicated that these compounds likely bind to the colchicine (B1669291) binding pocket of tubulin. nih.gov Therefore, derivatives of this compound could be designed as potent tubulin polymerization inhibitors for the treatment of various malignancies.
Another area of interest is the development of these compounds as inhibitors of efflux pumps in multidrug-resistant bacteria. nih.gov The quinazoline (B50416) scaffold has been identified as a potential backbone for efflux pump inhibitors (EPIs), which could restore the efficacy of existing antibiotics. nih.gov This represents a critical area of research given the rising threat of antimicrobial resistance.
Furthermore, the versatility of the quinazolinone core is demonstrated by its application in developing herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov This suggests that derivatives of this compound could be explored for agricultural applications.
The antiviral potential of quinazoline derivatives also warrants further investigation. mdpi.com Various analogues have shown activity against a range of viruses, and the structural diversity that can be achieved with the this compound template makes it an attractive starting point for the development of new antiviral agents. mdpi.com
| Biological Target | Disease/Application Area | Relevant Quinazolinone Derivatives |
| Tubulin | Cancer | 2,3-Dihydroquinazolin-4(1H)-ones, 2-Styrylquinazolin-4(3H)-ones nih.gov |
| Bacterial Efflux Pumps | Infectious Diseases (Multidrug Resistance) | BG1189, BG1190 nih.gov |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Agriculture (Herbicides) | Triketone-containing quinazoline-2,4-diones nih.gov |
| Various Viral Proteins | Infectious Diseases (Viral) | 2,4-disubstituted quinazoline derivatives mdpi.com |
Advanced Mechanistic Investigations
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their successful development as therapeutic agents. Future research should employ advanced techniques to elucidate their precise modes of action.
Phenotypic screening, which identifies compounds based on their effects on cellular or organismal phenotypes, can be a powerful tool to uncover novel mechanisms. nih.gov This approach allows for the discovery of in-cell active compounds and can lead to the identification of previously unknown biological targets. nih.gov
Molecular docking and simulation studies are also essential for understanding how these compounds interact with their targets at the atomic level. nih.gov For instance, docking studies have been used to predict the binding modes of quinazolinone derivatives within the active sites of various enzymes, providing insights that can guide the design of more potent and selective inhibitors. nih.govnih.gov
Structure-activity relationship (SAR) studies will continue to be a cornerstone of mechanistic investigations. nih.gov By systematically modifying the chemical structure of this compound and evaluating the effects on biological activity, researchers can identify the key structural features required for potency and selectivity. This iterative process of synthesis and biological testing is fundamental to modern drug discovery.
Integration of Multidisciplinary Approaches in Drug Discovery
The future development of this compound and its analogues will require a highly integrated and multidisciplinary approach. This involves the seamless collaboration of experts from various fields, including medicinal chemistry, molecular biology, pharmacology, and computational sciences.
The process begins with the rational design of new compounds, often aided by computational modeling and a thorough understanding of the target's structure and function. nih.govnih.gov Synthetic chemists then bring these designs to life, creating libraries of novel derivatives for biological evaluation. beilstein-journals.orgnih.gov
High-throughput screening (HTS) technologies can be employed to rapidly assess the biological activity of these compounds against a wide range of targets and cell lines. Promising "hits" from these screens are then subjected to more detailed pharmacological and mechanistic studies to validate their therapeutic potential.
This iterative cycle of design, synthesis, testing, and analysis, which lies at the heart of modern drug discovery, will be essential for unlocking the full therapeutic potential of the this compound scaffold. By leveraging the strengths of diverse scientific disciplines, the research community can accelerate the translation of these promising compounds from the laboratory to the clinic.
Q & A
What are the established synthetic routes for 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of quinazolinone derivatives typically involves cyclization of anthranilic acid derivatives or condensation of substituted benzamides with aldehydes. For example, 2,3-dimethylquinazolin-4(3H)-one is synthesized via refluxing 2-amino-N-methylbenzamide with paraldehyde in methanol under acidic conditions (acetic acid), achieving ~71% yield . For the 6-hydroxy variant, hydroxylation at the 6-position may require electrophilic substitution or post-synthetic modification. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while alcohols (e.g., MeOH) favor cyclization .
- Catalysts : Acidic catalysts (e.g., H₂SO₄) accelerate cyclization but may promote side reactions like over-oxidation .
- Temperature : Controlled heating (80–100°C) minimizes decomposition of heat-sensitive intermediates .
Table 1 : Representative Synthetic Conditions for Analogous Quinazolinones
| Precursor | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 2-Amino-N-methylbenzamide | Paraldehyde, AcOH, MeOH, 70°C | 71% | >95% | |
| 2-Chloro-6-hydroxyquinoline | NH₃/EtOH, 100°C, 12h | 58% | 90% |
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural confirmation?
Methodological Answer:
Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. For quinazolinones:
- NMR : The 6-hydroxy group in this compound may exhibit broad peaks due to hydrogen bonding. Compare with deuterated solvent (DMSO-d₆ vs. CDCl₃) to confirm exchangeable protons .
- IR : A strong carbonyl stretch (~1670 cm⁻¹) confirms the 4(3H)-one ring. Discrepancies in OH stretches (3200–3500 cm⁻¹) may indicate hydration or polymorphism .
- HRMS : Use high-resolution mass spectrometry to distinguish between isobaric impurities (e.g., Cl vs. CH₃ adducts) .
Advanced Tip : Computational tools (DFT calculations) can predict NMR shifts and validate experimental data .
What are the best practices for optimizing reaction conditions to minimize byproducts in quinazolinone synthesis?
Methodological Answer:
Byproducts often stem from incomplete cyclization or oxidation. Strategies include:
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., anthranilamide intermediates) .
- Reducing agents : Add Na₂S₂O₄ to suppress oxidation of hydroxyl groups during electrophilic substitution .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) compared to column chromatography .
How do substituent positions (e.g., 2,3-dimethyl vs. 6-hydroxy) influence the compound’s reactivity in further functionalization?
Advanced Answer:
The 6-hydroxy group acts as an electron-donating moiety, directing electrophilic substitutions (e.g., nitration, halogenation) to the 5- or 7-positions. In contrast, 2,3-dimethyl groups sterically hinder reactions at adjacent positions. Example:
- Sulfonation : 6-Hydroxyquinazolinone reacts with SO₃ in H₂SO₄ to yield 5-sulfo derivatives, while methyl groups at 2,3 reduce sulfonation efficiency .
Table 2 : Reactivity of Quinazolinone Derivatives
| Substituent | Electrophilic Reaction Site | Yield Range | Reference |
|---|---|---|---|
| 6-Hydroxy, 2,3-dimethyl | 5- or 7-position | 40–65% | |
| 2-Chloro, 6-hydroxy | 7-position | 55–70% |
What methodologies are recommended for assessing the biological activity of this compound?
Methodological Answer:
While direct data on this compound is limited, analogous quinazolinones are evaluated via:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Note : Always include a positive control (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
How can researchers address low solubility of this compound in pharmacological assays?
Advanced Answer:
Solubility challenges arise from the planar quinazolinone core and hydrophobic methyl groups. Solutions include:
- Co-solvents : Use DMSO (≤1% v/v) for in vitro assays, ensuring no solvent toxicity .
- Prodrug design : Synthesize phosphate or acetate esters to enhance aqueous solubility, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
